Phenylcarbamic acid--3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1)
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Overview
Description
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol (1/1) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenylcarbamic acid and a trifluoropropanol moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol typically involves the reaction of phenylcarbamic acid with 3,3-dichloro-2,2,3-trifluoropropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenyl isocyanate and 3,3-dichloro-2,2,3-trifluoropropanol, which react to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylcarbamic acid–3,3-dichloro-2,2,3-trifluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamic acid: Shares the phenylcarbamic acid moiety but lacks the trifluoropropanol group.
3,3-Dichloro-2,2,3-trifluoropropanol: Contains the trifluoropropanol group but not the phenylcarbamic acid moiety.
Properties
CAS No. |
66185-64-6 |
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Molecular Formula |
C10H10Cl2F3NO3 |
Molecular Weight |
320.09 g/mol |
IUPAC Name |
3,3-dichloro-2,2,3-trifluoropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3Cl2F3O/c9-7(10)8-6-4-2-1-3-5-6;4-3(5,8)2(6,7)1-9/h1-5,8H,(H,9,10);9H,1H2 |
InChI Key |
CBFVXYXNHJALNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(C(F)(Cl)Cl)(F)F)O |
Origin of Product |
United States |
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